Cas no 4505-48-0 (2-Phenyl-1H-indene)

2-Phenyl-1H-indene is a polycyclic aromatic hydrocarbon featuring a phenyl group attached to the 2-position of an indene core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its rigid, conjugated structure makes it valuable for applications in optoelectronics and as a building block for π-extended systems. The indene scaffold provides stability and reactivity, enabling selective functionalization at various positions. High purity grades ensure consistent performance in research and industrial processes. Its well-defined molecular architecture supports precise modifications, making it useful in ligand design and coordination chemistry.
2-Phenyl-1H-indene structure
2-Phenyl-1H-indene structure
Product Name:2-Phenyl-1H-indene
CAS No:4505-48-0
MF:C15H12
MW:192.255784034729
MDL:MFCD00239514
CID:328816
PubChem ID:24868265
Update Time:2025-11-02

2-Phenyl-1H-indene Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-1H-indene
    • 1H-Indene, 2-phenyl-
    • 2-Phenylindene
    • 2-Phenylindene, 97%
    • 2-phenyl-indene
    • Q27274682
    • 4505-48-0
    • NSC-601810
    • DTXSID70326562
    • 2-phenyl indene
    • 2-Phenyl-1H-indene #
    • A826708
    • 2-phenyl-inden
    • UNII-BIC9RKL9H0
    • BIC9RKL9H0
    • MFCD00239514
    • CS-0452698
    • AKOS004907885
    • NSC601810
    • Indene, 2-phenyl-
    • G78128
    • DTXCID60277675
    • MDL: MFCD00239514
    • Inchi: 1S/C15H12/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-10H,11H2
    • InChI Key: BSBXLZYWGGAVHD-UHFFFAOYSA-N
    • SMILES: C1C2C=CC=CC=2C=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 192.09400
  • Monoisotopic Mass: 192.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.104
  • Melting Point: 157-161 °C (lit.)
  • Boiling Point: 296.7°C at 760 mmHg
  • Flash Point: 135.5°C
  • Refractive Index: 1.637
  • PSA: 0.00000
  • LogP: 3.78330
  • Solubility: Not determined

2-Phenyl-1H-indene Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

2-Phenyl-1H-indene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

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2-Phenyl-1H-indene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4505-48-0)2-Phenyl-1H-indene
Order Number:A826708
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):301.0
Email:sales@amadischem.com

2-Phenyl-1H-indene Related Literature

Additional information on 2-Phenyl-1H-indene

Comprehensive Overview of 2-Phenyl-1H-indene (CAS No. 4505-48-0): Properties, Applications, and Industry Insights

2-Phenyl-1H-indene (CAS No. 4505-48-0) is a versatile organic compound with a unique molecular structure, combining an indene core with a phenyl substituent. This aromatic hydrocarbon has garnered significant attention in pharmaceutical, material science, and synthetic chemistry research due to its structural flexibility and functional adaptability. The compound's IUPAC name reflects its benzene-fused cyclopentene backbone, making it a valuable intermediate for designing advanced materials and bioactive molecules.

In recent years, the demand for 2-Phenyl-1H-indene derivatives has surged, particularly in the development of OLED materials and small-molecule drugs. Researchers are exploring its potential as a photoactive layer component in organic electronics, where its conjugated system enhances charge transport efficiency. Meanwhile, its pharmacophore-like structure has shown promise in modulating biological targets, aligning with trends in fragment-based drug discovery – a hot topic in medicinal chemistry forums and patent filings.

The synthesis of CAS 4505-48-0 typically involves Friedel-Crafts acylation or palladium-catalyzed coupling reactions, with recent green chemistry approaches emphasizing atom economy and catalyst recycling. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), a critical parameter for industrial applications. Environmental considerations have driven innovation in solvent-free synthesis methods, addressing sustainability concerns frequently raised in chemical industry webinars.

From a commercial perspective, 2-Phenylindene suppliers have reported increased inquiries from specialty chemical distributors and research institutions. Market analyses suggest growing adoption in polymeric materials for enhanced thermal stability, coinciding with the aerospace industry's search for lightweight, high-performance composites. The compound's structure-activity relationships are also being reevaluated through computational chemistry models, a methodology gaining traction in academic search queries.

Quality control protocols for 4505-48-0 emphasize strict isomeric purity standards, particularly for optical applications where stereochemical integrity impacts performance. Regulatory compliance with REACH and FDA guidelines remains paramount, with technical datasheets detailing storage conditions (typically under inert atmosphere) and handling precautions. These specifications frequently appear in safety data sheet (SDS) downloads from chemical databases.

Emerging applications include its use as a ligand precursor in asymmetric catalysis and as a building block for nonlinear optical materials. Patent landscapes reveal novel indene-containing copolymers for flexible electronics, reflecting the compound's relevance in wearable technology development – a trending search term across scientific platforms. The structure-property correlation of phenyl-substituted indenes continues to be a focus area in materials informatics studies.

Academic publications highlight 2-Phenyl-1H-indene's role in mechanochromic materials that respond to mechanical stimuli, a property attracting interest from smart coating manufacturers. Its electron-donating characteristics when incorporated into π-conjugated systems have implications for organic photovoltaics, aligning with renewable energy research priorities. These interdisciplinary connections make the compound a frequent subject in cross-disciplinary chemistry literature reviews.

Future research directions may explore biodegradable indene polymers and catalytic dehydrogenation pathways to access higher-value derivatives. The compound's structure-activity landscape remains incompletely mapped, suggesting opportunities for high-throughput screening in drug discovery contexts. As analytical techniques like cryo-EM and machine learning-assisted synthesis advance, our understanding of 4505-48-0's full potential will continue evolving.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4505-48-0)2-Phenyl-1H-indene
A826708
Purity:99%
Quantity:5g
Price ($):301.0
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